molecular formula C19H19FN2O2S B2925454 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide CAS No. 865545-06-8

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide

Cat. No. B2925454
CAS RN: 865545-06-8
M. Wt: 358.43
InChI Key: SJAOYSNRZPFNPO-XUTLUUPISA-N
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Description

The compound “(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .


Synthesis Analysis

While the specific synthesis route for this compound is not available, benzothiazole derivatives are often synthesized through condensation reactions or cycloaddition reactions . For instance, 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides .


Molecular Structure Analysis

The benzothiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The presence of the fluorine atom and the isopropoxy group may further influence the electronic properties and steric hindrance of the molecule.


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions . The specific reactivity of this compound would depend on the electronic and steric effects of the substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Generally, benzothiazoles are stable compounds with high melting points. They are usually insoluble in water but soluble in organic solvents .

Scientific Research Applications

Cytotoxic Activity

This compound has been studied for its cytotoxic effects, which is the ability to kill cells. It’s particularly relevant in cancer research where compounds with cytotoxic properties can be developed into chemotherapy agents. The compound has shown promising results against certain cancer cell lines, indicating its potential as an anticancer drug .

Antibacterial Activity

The antibacterial properties of this compound make it a candidate for the development of new antibiotics. With the increasing issue of antibiotic resistance, new drugs that can effectively combat bacterial infections are in high demand. This compound’s ability to inhibit bacterial growth could be pivotal in creating new treatments .

Antimicrobial Applications

Beyond its antibacterial activity, the compound may also possess broader antimicrobial properties, making it useful in the fight against various microbial infections. This includes potential applications in treating diseases caused by microbes that are resistant to current medications .

Antioxidant Properties

Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s antioxidant capabilities suggest it could be used in the development of supplements or drugs to help manage or prevent these conditions .

DNA-Binding Studies

Compounds that can bind to DNA are valuable in genetic research and can be used in the development of new therapies for genetic disorders. This compound’s ability to interact with DNA opens up possibilities for its use in gene therapy and other areas of genetic engineering .

Pesticidal Agents

The compound has shown potential as a pesticidal agent, which could be particularly useful in agriculture to protect crops from pests. Its effectiveness against certain pests suggests it could be developed into a new class of pesticides, offering an alternative to current options that may be harmful to the environment or human health .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For instance, some benzothiazole derivatives have shown cytotoxic activity against cancer cell lines .

properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-4-22-16-10-7-14(20)11-17(16)25-19(22)21-18(23)13-5-8-15(9-6-13)24-12(2)3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAOYSNRZPFNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide

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